2-(1H-Indol-3-yl)-1,2-dihydroquinoline
Description
2-(1H-Indol-3-yl)-1,2-dihydroquinoline is a hybrid heterocyclic compound combining an indole moiety fused to a partially hydrogenated quinoline core. The indole group, a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, is linked to the 2-position of the 1,2-dihydroquinoline system. This structural arrangement confers unique electronic and steric properties, making the compound of interest in medicinal chemistry and materials science.
Properties
CAS No. |
52191-67-0 |
|---|---|
Molecular Formula |
C17H14N2 |
Molecular Weight |
246.31 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)-1,2-dihydroquinoline |
InChI |
InChI=1S/C17H14N2/c1-3-7-15-12(5-1)9-10-17(19-15)14-11-18-16-8-4-2-6-13(14)16/h1-11,17-19H |
InChI Key |
NEYACRZILQBYSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(N2)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Indol-3-yl)-1,2-dihydroquinoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of indole derivatives with quinoline derivatives under specific conditions. For instance, the reaction of 2-(1H-indol-3-yl)acetic acid with quinoline in the presence of a dehydrating agent can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of catalysts and continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Indol-3-yl)-1,2-dihydroquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into fully saturated derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions include various substituted indole and quinoline derivatives, which can have different functional groups attached, enhancing their chemical and biological properties.
Scientific Research Applications
2-(1H-Indol-3-yl)-1,2-dihydroquinoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(1H-Indol-3-yl)-1,2-dihydroquinoline involves its interaction with various molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 2-(1H-Indol-3-yl)-1,2-dihydroquinoline and Analogues
Key Observations :
Core Structure Differences: Replacement of dihydroquinoline with dihydroisoquinoline (e.g., ) introduces asymmetry and alters π-π stacking interactions. Morpholine derivatives (e.g., ) lack aromaticity in the nitrogen-containing ring, reducing planarity and affecting receptor binding.
Substituent Effects: Indole Position: Attachment at C2 (target compound) vs. C1 (isoquinoline analogs) modifies steric hindrance and electronic delocalization. Functional Groups: Sulfonyl () or ester groups () increase reactivity and polarity compared to the parent structure.
Reactivity and Stability
- Methylation Impact: Methyl-substituted dihydroquinolines (e.g., 2,2,4-trimethyl-1,2-dihydroquinoline ) exhibit enhanced stability due to steric protection of the C2 position. The target compound’s indole substituent may similarly stabilize the dihydroquinoline core but could introduce susceptibility to oxidation at the indole’s pyrrole ring .
- Photochemical Behavior: Analogous compounds like 2,2,4,6-tetramethyl-1,2-dihydroquinoline undergo solvent-dependent photolysis (e.g., forming 4-methoxy derivatives in methanol ). The indole moiety in the target compound may alter photostability due to its UV-absorbing properties.
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